molecular formula C13H9NO B1222256 4-methylindeno[1,2-b]pyridin-5-one CAS No. 58787-04-5

4-methylindeno[1,2-b]pyridin-5-one

Cat. No.: B1222256
CAS No.: 58787-04-5
M. Wt: 195.22 g/mol
InChI Key: LTVBTVOAUQJJEV-UHFFFAOYSA-N
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Description

4-Methylindeno[1,2-b]pyridin-5-one (IUPAC: 8,9-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,7-dione; molecular formula: C₁₅H₁₃NO₄; average mass: 271.27 g/mol) is a derivative of the 4-azafluorenone family . This heterocyclic compound features a fused indenopyridine scaffold with a methyl substituent at position 4 and methoxy groups at positions 8 and 7. It is structurally related to natural alkaloids such as onychine and polifothine, which are isolated from Polyalthia longifolia and Oxandra species . The compound exhibits diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties, attributed to its ability to inhibit enzymes like phosphodiesterase IV and interact with adenosine A2a receptors . Its structural flexibility allows for functionalization at multiple positions, enabling tailored biological activity .

Properties

CAS No.

58787-04-5

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4-methylindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3

InChI Key

LTVBTVOAUQJJEV-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O

Other CAS No.

58787-04-5

Synonyms

5H-indeno(1,2-b)pyridin-5-one
onychine

Origin of Product

United States

Mechanism of Action

The mechanism of action of onychine involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, onychine has been shown to inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 4-methylindeno[1,2-b]pyridin-5-one are best understood in the context of structurally related indenopyridinones and azafluorenones. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Notable Features References
This compound 4-CH₃, 8,9-OCH₃ 271.27 Antimicrobial, antimalarial, anticancer Natural alkaloid analog; enzyme inhibition
3-Acetyl-2-methyl-4-phenyl-1,4-dihydroindeno[1,2-b]pyridin-5-one 2-CH₃, 3-COCH₃, 4-Ph 313.36 Antioxidant, neuroprotective (tau protein modulation) 1,4-Dihydropyridine pharmacophore; red pigment
4-(4-Fluorophenyl)-2-(4-substitutedphenyl)-5H-indeno[1,2-b]pyridin-5-one 4-F-C₆H₄, 2-substituted aryl ~330–360 Cytotoxic (IC₅₀: 2–10 μM in cancer cell lines) Synthetic; apoptotic mechanism via ROS generation
8-(3-Thienyl)-5H-indeno[1,2-b]pyridin-5-one 8-thienyl 263.30 Structural data available (X-ray) Palladium-catalyzed synthesis; no reported bioactivity
7-Chloro-5H-indeno[1,2-b]pyridin-5-one 7-Cl 215.63 Unspecified (potential anticancer applications) Halogenated derivative; lab-grade purity
TI-1-190 (2-(Furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one) 2-furyl, 4-pyridyl 342.34 Topoisomerase IIα inhibition (caspase-3 independent) DNA intercalator; microwave-assisted synthesis
Onychine (4-Azafluorenone alkaloid) Natural scaffold with 4-CH₃ 227.22 Mild cytotoxicity; isolated from Oxandra spp. Parent structure for synthetic derivatives

Key Findings:

Substituent-Driven Activity: Methyl and Methoxy Groups: The 4-methyl and 8,9-dimethoxy groups in this compound enhance its enzyme inhibitory effects compared to non-substituted azafluorenones . Halogenation: Chlorination at position 7 (as in 7-chloro derivative) may improve lipophilicity and DNA interaction, though specific activity data are pending . Aromatic Moieties: Fluorophenyl or pyridyl substituents (e.g., TI-1-190) correlate with topoisomerase inhibition and caspase-independent apoptosis, suggesting a mechanism distinct from etoposide .

Synthetic vs. Natural Derivatives :

  • Natural alkaloids like onychine exhibit moderate cytotoxicity, whereas synthetic fluorophenyl derivatives (e.g., compounds I1–I8 in ) show enhanced potency (IC₅₀ < 10 μM) due to optimized electronic and steric profiles .

Structural Flexibility :

  • The 1,4-dihydropyridine core in 3-acetyl-2-methyl-4-phenyl derivatives enables redox-active behavior, contributing to antioxidant and neuroprotective effects .

Mechanistic Diversity: While this compound targets phosphodiesterases and receptors, TI-1-190 acts via DNA intercalation and topoisomerase IIα inhibition, highlighting scaffold versatility .

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